3-(3-Glycidoxypropyl) heptamethyl trisiloxane
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Overview
Description
3-(3-Glycidoxypropyl) heptamethyl trisiloxane: is a versatile organosilicon compound with the molecular formula C13H32O4Si3 and a molecular weight of 336.65 g/mol . It is characterized by the presence of a glycidoxypropyl group attached to a heptamethyl trisiloxane backbone. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with heptamethyl trisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride diethyl etherate (BF3OEt2) , which facilitates the epoxide ring-opening and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs a sol-gel process where the glycidoxypropyltrimethoxysilane undergoes hydrolysis and condensation reactions to form the desired trisiloxane structure . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide ring in the glycidoxypropyl group can be opened by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis and Condensation Reactions: The compound can undergo hydrolysis and condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide ring.
Catalysts: Boron trifluoride diethyl etherate (BF3OEt2) is often used to catalyze the epoxide ring-opening reactions.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from the reaction of the epoxide ring with nucleophiles.
Scientific Research Applications
3-(3-Glycidoxypropyl) heptamethyl trisiloxane has a wide range of applications in scientific research, including:
Biomedical Sector: It is extensively used in the development of targeted pharmaceutical transport systems, enhancing drug solubility and therapeutic efficiency.
Material Science: The compound is used in the fabrication of hybrid organic-inorganic materials, which have applications in tissue engineering and drug delivery.
Surface Modification: It is employed to modify surfaces to improve adhesion, hydrophobicity, and other surface properties.
Mechanism of Action
The mechanism of action of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane involves the interaction of its glycidoxypropyl group with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This reactivity is crucial for its role in surface modification and the formation of siloxane networks.
Comparison with Similar Compounds
- 3-Glycidoxypropyltrimethoxysilane
- 3-Glycidoxypropyltriethoxysilane
- 3-Glycidoxypropylmethyldiethoxysilane
Uniqueness: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane is unique due to its heptamethyl trisiloxane backbone, which imparts distinct hydrophobic properties and enhances its reactivity compared to other glycidoxypropyl silanes . This makes it particularly valuable in applications requiring robust surface modification and the formation of stable siloxane networks.
Properties
IUPAC Name |
trimethyl-[methyl-[3-[(2-trimethylsilyloxyoxiran-2-yl)methoxy]propyl]silyl]oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(17-20(5,6)7)10-8-9-14-11-13(12-15-13)16-19(2,3)4/h18H,8-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAUCWZRQPPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](CCCOCC1(CO1)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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